4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 5-methylfuran-2-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chloro-6-methylpyrimidine and 5-methylfurfural.
Condensation Reaction: The 2-amino-4-chloro-6-methylpyrimidine undergoes a condensation reaction with 5-methylfurfural in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation: Furanone derivatives.
Reduction: Tetrahydrofuran derivatives.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine.
4-Chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine: A structurally similar compound with an ethyl group at the 5-position.
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with two chlorine substituents.
Uniqueness
This compound is unique due to the presence of both a furan ring and a pyrimidine ring in its structure, which imparts distinct chemical and biological properties
Biological Activity
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with a chloro group at the 4-position and a 5-methylfuran moiety at the 2-position, contributing to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C11H10ClN3O
- Molecular Weight : Approximately 224.65 g/mol
The structural arrangement of this compound facilitates its interaction with various biological targets, making it a subject of interest in drug development.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer metabolism, thereby blocking tumor growth. For instance, studies have demonstrated that compounds with similar structures can effectively inhibit thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor progression. The IC50 values for related compounds suggest that modifications in the structure can enhance their potency against cancer cell lines, such as MCF-7 and MDA-MB-231 .
Compound | IC50 (µM) | Target |
---|---|---|
This compound | TBD | Cancer Enzymes |
Compound 10 | 389.0 ± 0.6 | Thymidine Phosphorylase |
Compound 21 | 345.4 ± 0.5 | Thymidine Phosphorylase |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth, although specific mechanisms and efficacy against various pathogens require further exploration. The presence of the furan group is thought to contribute to its antimicrobial action by interacting with microbial enzymes or receptors.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial potential, this compound has been studied for anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, thus providing a basis for its use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound binds to active or allosteric sites on enzymes, inhibiting their activity.
- Receptor Modulation : It may alter receptor conformation, affecting downstream signaling pathways associated with cancer growth and inflammation .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of pyrimidine derivatives, including this compound:
- Thymidine Phosphorylase Inhibition : A study highlighted the importance of structural modifications in enhancing the inhibitory activity against TP. Compounds with specific substitutions showed promising results, paving the way for further optimization .
- Antitumor Activity : Research demonstrated that certain derivatives exhibited superior antitumor activity compared to established chemotherapeutics like cisplatin, indicating the potential of these compounds as effective cancer treatments .
- Toxicity Profile : Toxicity assessments have shown favorable safety profiles for related compounds, suggesting that they could be developed into viable therapeutic agents without significant adverse effects at therapeutic doses .
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine |
InChI |
InChI=1S/C10H9ClN2O/c1-6-5-9(11)13-10(12-6)8-4-3-7(2)14-8/h3-5H,1-2H3 |
InChI Key |
FQHYUHZHUDOMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CC(=N2)Cl)C |
Origin of Product |
United States |
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